L-640876

Antibacterial Spectrum Beta-Lactam Antibiotics Veterinary Microbiology

This compound features a distinct PBP-binding profile (targeting PBP-2/3 in E. coli and PBP-1/2 in S. aureus) and in vivo efficacy equivalent to cefotaxime but superior to cefoxitin and mecillinam. Documented to reduce mortality from 82% to 11% in calf scours models, it is ideal as a benchmark in antimicrobial susceptibility testing and for mechanistic studies on β-lactam multi-PBP inhibition.

Molecular Formula C22H21N7O3S2
Molecular Weight 495.6 g/mol
CAS No. 77527-71-0
Cat. No. B1673793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-640876
CAS77527-71-0
Synonyms7-(1-benzylpyridinium-4-yl)amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)ceph-3-em-4-carboxylate
L 640876
L-640,876
Molecular FormulaC22H21N7O3S2
Molecular Weight495.6 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC4=CC=[N+](C=C4)CC5=CC=CC=C5)SC2)C(=O)[O-]
InChIInChI=1S/C22H21N7O3S2/c1-27-22(24-25-26-27)34-13-15-12-33-20-17(19(30)29(20)18(15)21(31)32)23-16-7-9-28(10-8-16)11-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3,(H,31,32)/t17-,20-/m1/s1
InChIKeyMZRVUZHPHNYXTK-YLJYHZDGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-640876 (CAS 77527-71-0): A Semisynthetic Cephalosporin Antibiotic for Research in Veterinary Enteric Infections


L-640876 is a semisynthetic cephalosporin antibiotic of the beta-lactam class, originally developed by Merck Inc. and first reported in 1982 [1]. Chemically designated as 7-beta-(1-benzylpyridinium-4-yl)-amino-3-[( (1-methyl-1H-tetrazol-5-yl)thio] methyl)ceph-3-em-4-carboxylate, its molecular formula is C22H21N7O3S2 with a molecular weight of 495.58 . This compound was characterized as part of a novel family of quaternary heterocyclylamino beta-lactams and demonstrated potent in vitro activity against enteropathogenic strains of *Escherichia coli* and *Salmonella* species of animal origin [2][3].

Why Substituting L-640876 with Mecillinam or Other Beta-Lactams Is Not Supported by Comparative Evidence


L-640876 cannot be assumed to be interchangeable with its closest structural or functional analogs, such as mecillinam, cefoxitin, or cefotaxime. Direct comparative studies reveal critical differences in antibacterial spectrum, potency, and in vivo efficacy that preclude simple substitution [1][2]. While L-640876 shares some similarities with mecillinam in its morphological effects on *E. coli*, it exhibits distinct penicillin-binding protein (PBP) binding profiles and a superior overall in vitro spectrum [3][4]. Furthermore, in vivo studies demonstrate that L-640876's therapeutic activity, when administered parenterally, is equivalent to cefotaxime and superior to both cefoxitin and mecillinam against specific Gram-positive and Gram-negative pathogens [5]. The following quantitative evidence underscores the compound's specific profile, which is essential for accurate scientific selection.

Quantitative Evidence for Selecting L-640876 Over Analogs in Veterinary Infectious Disease Research


L-640876 Demonstrates a Broader In Vitro Antibacterial Spectrum Compared to Mecillinam

In a direct comparative in vitro study, L-640876 was found to have a broader antibacterial spectrum than mecillinam [1]. While the spectrum of L-640876 was noted to be 'most similar' to that of mecillinam, the analysis concluded that 'on balance, L-640,876 was superior to mecillinam in potency and breadth of spectrum' [2]. This qualitative assessment, derived from MIC testing against a panel of bacterial strains, indicates a measurable advantage in covering a wider range of pathogenic species.

Antibacterial Spectrum Beta-Lactam Antibiotics Veterinary Microbiology

L-640876 Achieves Equivalent In Vivo Efficacy to Cefotaxime Against Gram-Positive and Gram-Negative Infections

A comparative in vivo study in mice demonstrated that L-640876, when administered parenterally, was 'as potent as cefotaxime against representative Gram-positive and Gram-negative organisms' [1]. In this same study, L-640876 was found to be 'equal to or more potent than cefoxitin, and more effective than mecillinam' [2]. This head-to-head comparison provides quantifiable evidence of its high-level in vivo therapeutic activity.

In Vivo Efficacy Mouse Infection Models Antibiotic Comparison

L-640876 Exhibits a Distinct Penicillin-Binding Protein (PBP) Binding Profile Compared to Mecillinam

Membrane binding studies revealed a distinct mechanistic profile for L-640876 compared to mecillinam. While both drugs were bound to PBP-2 of *E. coli* and *Proteus morganii*, L-640876 also showed binding to PBP-3 of *E. coli* [1]. Furthermore, in *Staphylococcus aureus*, the binding differences were more pronounced: L-640876 was more rapidly bound to PBP-1 and PBP-2, whereas mecillinam was rapidly bound to PBP-3 [2]. This divergence in PBP target engagement underpins their different antibacterial spectra and morphological effects.

Mode of Action Penicillin-Binding Proteins Mechanistic Differentiation

L-640876 Demonstrates Potent In Vitro Activity Against Enteropathogenic E. coli and Salmonella

L-640876 exhibits potent in vitro activity against a collection of 110 enteropathogenic strains of *E. coli* and *Salmonella* species from animals. The Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) was 0.125 µg/mL for *E. coli* strains, 2 µg/mL for *S. choleraesuis* strains, and 4 µg/mL for *S. typhimurium* strains [1][2].

MIC90 E. coli Salmonella

L-640876 Significantly Reduces Mortality in Experimental Enteric Colibacillosis Models

In an induced enterotoxigenic colibacillosis model, oral administration of L-640876 led to a significant reduction in mortality. In infected calves, L-640876 reduced mortality from 82% in untreated controls to 11% (P < 0.05) [1]. Similarly, in infected piglets, mortality was reduced from 79% to 25% (P < 0.05) [2].

In Vivo Efficacy Mortality Reduction Veterinary Medicine

L-640876 Shows In Vivo Tissue Distribution and Urinary Recovery Profile in Mice

Following subcutaneous administration in mice at doses ranging from 10 to 50 mg/kg, L-640876 demonstrated an adequate dose response, with recovery of approximately 45% of biological activity in the urine. It also showed excellent distribution at the highest dose level into liver, lung, kidney, and heart muscle, but not into the brain [1].

Pharmacokinetics Tissue Distribution Drug Metabolism

Validated Research Applications for L-640876 Based on Comparative Evidence


Veterinary Enteric Colibacillosis Research in Livestock

L-640876 is a strong candidate for studies involving induced enterotoxigenic colibacillosis (scours) in calves and piglets. Evidence shows that oral administration significantly reduces mortality from 82% to 11% in calves and from 79% to 25% in piglets [1]. Researchers can use L-640876 as a positive control or as a test agent in models of enteric infection to study efficacy, dosing regimens, or comparative pharmacology against other veterinary antimicrobials.

Comparative Antibiotic Efficacy Studies in Murine Models

L-640876's in vivo efficacy in mice, which was shown to be equivalent to cefotaxime and superior to mecillinam and cefoxitin, makes it a valuable tool for comparative studies [2]. It can be used as a reference compound in mouse infection models to evaluate the therapeutic potential of new chemical entities or to investigate the pharmacodynamics of beta-lactam antibiotics against a range of Gram-positive and Gram-negative pathogens.

Mechanistic Studies of Penicillin-Binding Protein (PBP) Interactions

Given its distinct PBP binding profile—targeting PBP-2 and PBP-3 in *E. coli* and PBP-1 and PBP-2 in *S. aureus* [3]—L-640876 is a specialized reagent for research on beta-lactam mechanisms of action. It can be employed in studies designed to elucidate the functional consequences of multi-PBP inhibition, investigate bacterial resistance mechanisms, or compare the morphological and lethal effects of different PBP-binding profiles on bacterial cells.

In Vitro Susceptibility Testing and Spectrum Analysis for Veterinary Pathogens

With documented MIC90 values of 0.125 µg/mL for *E. coli*, 2 µg/mL for *S. choleraesuis*, and 4 µg/mL for *S. typhimurium* [4], L-640876 can serve as a benchmark compound in antimicrobial susceptibility testing panels for veterinary diagnostic or research laboratories. Its known activity profile against enteropathogens of animal origin provides a useful comparator when screening new isolates or evaluating resistance trends in *Enterobacteriaceae* from livestock.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-640876

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.